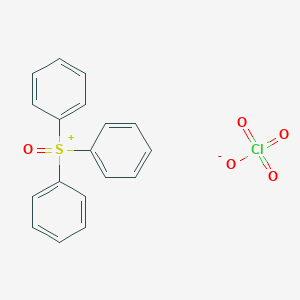

CID 71340577

Description

Key insights from the evidence include:

- Analytical Characterization: CID 71340577 has been analyzed via GC-MS and vacuum distillation, with its mass spectrum and chromatographic profile documented .

- Potential Functional Role: The term "CID" is context-dependent; in some studies, it refers to "Chemical Inducer of Dimerization" (e.g., HaloTag/SNAP-tag-reactive molecules for protein manipulation) , while in others, it denotes "PubChem Compound Identifier" . For this analysis, this compound is treated as a distinct chemical entity.

Properties

CAS No. |

128094-70-2 |

|---|---|

Molecular Formula |

C18H15ClO5S |

Molecular Weight |

378.8 g/mol |

InChI |

InChI=1S/C18H15OS.ClHO4/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

DUEBBPILHDNLHR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[S+](=O)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with CID 71340577 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield. The methods used in industrial settings are optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

The compound with CID 71340577 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. These products are often characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography.

Scientific Research Applications

The compound with CID 71340577 has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: The compound is utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of the compound with CID 71340577 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor modulation, and signal transduction. Detailed studies on the molecular targets and pathways provide insights into the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

CID 71340577 may belong to the oscillatoxin family, a group of bioactive marine toxins. lists oscillatoxin derivatives (Figure 1), providing a basis for structural and functional comparisons:

Key Observations :

Functional Analogues: Chemical Inducers of Dimerization (CIDs)

CIDs are tools for controlling protein-protein interactions. highlights cell-permeable, photocleavable CIDs (e.g., pRap and biotinylated rapamycin derivatives) with applications in spatial and temporal protein manipulation:

| Compound | CID | Key Features | Applications | Limitations |

|---|---|---|---|---|

| Biotinylated Rapamycin | - | Extracellular targeting; requires UV cleavage | GTPase activity control | Low intracellular efficiency |

| pRap | - | Photocleavable; rapid diffusion | Localized kinase activation | Non-specific diffusion |

| HaloTag/SNAP-tag CID | - | Covalent binding to fusion tags; cell-permeable | Subcellular protein localization | Limited to engineered systems |

| This compound | 71340577 | Unknown | Potential dimerization utility | Data insufficient |

Key Observations :

Physicochemical and Bioactivity Comparisons

provides a framework for comparing physicochemical properties using CAS 51310-54-4 (a trifluoromethyl indole derivative) as a model:

| Property | CAS 51310-54-4 | This compound |

|---|---|---|

| Molecular Weight | 185.15 g/mol | Unknown |

| Solubility | 0.0917 mg/ml (DMSO) | Inferred from GC-MS elution |

| Bioactivity Score | 0.55 (moderate) | Undetermined |

| Hazard Profile | H317 (skin sensitization) | No data |

Key Observations :

- Solubility and molecular weight are critical for bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.